N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride
Description
The compound N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a benzothiazole-derived molecule featuring a 6-fluoro substituent on the benzo[d]thiazole ring and a 5,6,7,8-tetrahydronaphthalene (tetralin) carboxamide core.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3OS.ClH/c1-26(2)12-5-13-27(23-25-20-11-10-19(24)15-21(20)29-23)22(28)18-9-8-16-6-3-4-7-17(16)14-18;/h8-11,14-15H,3-7,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGYLZQLJRXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(CCCC4)C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its complex structure includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which contribute to its unique biological properties.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : Approximately 379.9 g/mol
- CAS Number : 1215718-57-2
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The presence of the dimethylamino group enhances membrane permeability, facilitating the uptake into bacterial cells. Studies have shown promising results against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Clostridioides difficile | Significant |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
The compound's structural features may enhance its solubility and bioavailability compared to other derivatives, making it a candidate for further development in antimicrobial therapies.
Antitumor Activity
In addition to its antibacterial properties, this compound has been evaluated for antitumor activity. Studies on benzothiazole derivatives have indicated that they can inhibit cell proliferation in various cancer cell lines. Notably, compounds containing benzothiazole moieties have shown:
- Higher activity against lung cancer cell lines (e.g., A549) with IC50 values ranging from 2.12 μM to 6.75 μM.
- Potential for lower toxicity while still effectively inhibiting tumor growth in vitro .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzothiazole derivatives demonstrated that this compound exhibited substantial activity against C. difficile and other Gram-positive and Gram-negative bacteria using broth microdilution methods as per CLSI guidelines.
Study 2: Antitumor Activity Assessment
In vitro assays were performed on three human lung cancer cell lines (A549, HCC827, NCI-H358). The compound showed concentration-dependent inhibition of cell proliferation with notable IC50 values indicating its potential as an antitumor agent. The results highlighted a trend where the compound displayed higher efficacy in two-dimensional cultures compared to three-dimensional cultures .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to and .
VEGFR-2 Inhibition
- highlights benzothiazole derivatives (e.g., 6d) as VEGFR-2 inhibitors, with IC50 values in the nanomolar range. The nitro substituent in 6d likely enhances binding through strong electron-withdrawing effects but may reduce metabolic stability compared to the target compound’s fluoro group .
Lipophilicity and Solubility
Pharmacokinetic Predictions
- Fluorine substituents are associated with prolonged half-life due to resistance to oxidative metabolism, a critical advantage over nitro or chloro groups .
- The dimethylaminopropyl side chain in the target compound and analogs (e.g., –9) may enhance solubility via protonation at physiological pH, improving oral bioavailability .
Q & A
Q. Basic
- Core techniques :
- 1H/13C NMR : Confirm regiochemistry of the fluorobenzo[d]thiazole and dimethylamino propyl groups. Anomalies in splitting patterns may indicate rotational isomerism .
- Mass spectrometry (HRMS) : Validate molecular weight, especially for hydrochloride salt formation.
- Data contradiction resolution :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental spectra with computational predictions (e.g., DFT-based NMR shifts) to identify misassignments .
How can computational chemistry methods be integrated into the design and optimization of this compound’s synthesis?
Q. Advanced
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during fluorobenzo[d]thiazole coupling .
- AI-driven optimization : Implement machine learning (ML) to analyze historical reaction data, suggesting optimal conditions (e.g., solvent, catalyst) for yield improvement .
- Process simulation : Leverage tools like COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions, reducing pilot-scale trial costs .
What strategies are effective in analyzing the biological activity of this compound, particularly in overcoming discrepancies between in vitro and in silico predictions?
Q. Advanced
- In vitro assays : Use standardized protocols for antimicrobial or cytotoxicity testing (e.g., MIC assays for bacterial strains, MTT assays for cell viability) to validate computational predictions .
- Discrepancy analysis :
- Reassess molecular docking parameters (e.g., hydration effects, protein flexibility) if in vitro results contradict docking scores.
- Apply statistical equivalence testing to determine if observed differences are experimentally significant .
How can researchers apply advanced process engineering principles to scale up the synthesis while maintaining yield and purity?
Q. Advanced
- Separation technologies : Use membrane filtration (e.g., nanofiltration) to isolate intermediates, reducing solvent waste and improving purity .
- Reactor design : Optimize mixing efficiency in continuous-flow reactors to enhance heat dissipation during exothermic steps (e.g., cyclization) .
- Process control : Implement real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progression and adjust parameters dynamically .
What are the critical considerations for ensuring the stability of this compound under various experimental conditions?
Q. Basic
- Solvent stability : Avoid prolonged exposure to acidic conditions (e.g., TFA) to prevent hydrolysis of the carboxamide group .
- Storage : Store lyophilized samples at –20°C in amber vials to mitigate photodegradation of the fluorobenzo[d]thiazole moiety.
- Analytical monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
